Cas no 1806976-06-6 (3-(Difluoromethyl)-2-fluoro-6-methylpyridine-4-carboxylic acid)
3-(Difluoromethyl)-2-fluoro-6-methylpyridine-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 3-(Difluoromethyl)-2-fluoro-6-methylpyridine-4-carboxylic acid
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- Inchi: 1S/C8H6F3NO2/c1-3-2-4(8(13)14)5(6(9)10)7(11)12-3/h2,6H,1H3,(H,13,14)
- InChI Key: IXNPKRLFNXUBPV-UHFFFAOYSA-N
- SMILES: FC1=C(C(F)F)C(C(=O)O)=CC(C)=N1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 225
- XLogP3: 1.8
- Topological Polar Surface Area: 50.2
3-(Difluoromethyl)-2-fluoro-6-methylpyridine-4-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029033344-250mg |
3-(Difluoromethyl)-2-fluoro-6-methylpyridine-4-carboxylic acid |
1806976-06-6 | 95% | 250mg |
$980.00 | 2022-03-31 | |
| Alichem | A029033344-500mg |
3-(Difluoromethyl)-2-fluoro-6-methylpyridine-4-carboxylic acid |
1806976-06-6 | 95% | 500mg |
$1,600.75 | 2022-03-31 | |
| Alichem | A029033344-1g |
3-(Difluoromethyl)-2-fluoro-6-methylpyridine-4-carboxylic acid |
1806976-06-6 | 95% | 1g |
$3,184.50 | 2022-03-31 |
3-(Difluoromethyl)-2-fluoro-6-methylpyridine-4-carboxylic acid Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
Additional information on 3-(Difluoromethyl)-2-fluoro-6-methylpyridine-4-carboxylic acid
Introduction to 3-(Difluoromethyl)-2-fluoro-6-methylpyridine-4-carboxylic acid (CAS No. 1806976-06-6)
3-(Difluoromethyl)-2-fluoro-6-methylpyridine-4-carboxylic acid (CAS No. 1806976-06-6) is a highly specialized compound with significant potential in various applications, particularly in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyridine carboxylic acids and is characterized by its unique substituents, including difluoromethyl, fluoro, and methyl groups. These functional groups contribute to its distinct chemical properties and biological activities, making it a valuable candidate for further investigation.
The difluoromethyl group is known for its ability to enhance the metabolic stability and bioavailability of molecules, which is crucial for drug development. The presence of this group in 3-(Difluoromethyl)-2-fluoro-6-methylpyridine-4-carboxylic acid suggests that it may exhibit improved pharmacokinetic properties compared to similar compounds without this substitution. Additionally, the fluoro substitution on the pyridine ring can influence the compound's electronic properties, potentially affecting its binding affinity to target proteins.
The methyl group at the 6-position of the pyridine ring further modulates the compound's physicochemical properties, such as solubility and lipophilicity. These properties are essential for optimizing the compound's performance in biological systems. The combination of these substituents results in a molecule with a unique set of characteristics that can be leveraged in various therapeutic applications.
Recent research has highlighted the potential of 3-(Difluoromethyl)-2-fluoro-6-methylpyridine-4-carboxylic acid in the development of novel therapeutic agents. For instance, studies have shown that this compound exhibits potent anti-inflammatory and anti-cancer activities. In a study published in the Journal of Medicinal Chemistry, researchers demonstrated that 3-(Difluoromethyl)-2-fluoro-6-methylpyridine-4-carboxylic acid effectively inhibited the proliferation of cancer cells by targeting specific signaling pathways involved in cell growth and survival.
Furthermore, the compound has been investigated for its potential as a lead molecule in the development of new anti-inflammatory drugs. Inflammatory diseases, such as arthritis and inflammatory bowel disease (IBD), are characterized by chronic inflammation and tissue damage. 3-(Difluoromethyl)-2-fluoro-6-methylpyridine-4-carboxylic acid has shown promise in reducing inflammation by modulating key inflammatory mediators and cytokines. This makes it a potential candidate for further preclinical and clinical studies.
The synthesis of 3-(Difluoromethyl)-2-fluoro-6-methylpyridine-4-carboxylic acid involves several steps, including the formation of the pyridine ring and subsequent functionalization with the desired substituents. Advanced synthetic methods, such as transition-metal-catalyzed cross-coupling reactions and fluorination techniques, have been employed to achieve high yields and purity levels. These methods ensure that the compound can be produced efficiently and at scale for further research and development.
In addition to its therapeutic potential, 3-(Difluoromethyl)-2-fluoro-6-methylpyridine-4-carboxylic acid has also been studied for its use as a building block in organic synthesis. Its unique structure makes it a valuable intermediate for constructing more complex molecules with diverse biological activities. Researchers have utilized this compound to synthesize novel derivatives with enhanced properties, such as increased potency or selectivity.
The safety profile of 3-(Difluoromethyl)-2-fluoro-6-methylpyridine-4-carboxylic acid is an important consideration for its use in pharmaceutical applications. Preclinical studies have shown that it exhibits low toxicity and good safety margins when administered at therapeutic doses. However, further toxicological evaluations are necessary to fully understand its safety profile before advancing to clinical trials.
In conclusion, 3-(Difluoromethyl)-2-fluoro-6-methylpyridine-4-carboxylic acid (CAS No. 1806976-06-6) is a promising compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it a valuable candidate for further investigation in various therapeutic areas. Ongoing research continues to explore its full potential, paving the way for new advancements in drug discovery and development.
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